molecular formula C10H12BrFN2 B13582329 1-(2-Bromo-6-fluorophenyl)piperazine

1-(2-Bromo-6-fluorophenyl)piperazine

Cat. No.: B13582329
M. Wt: 259.12 g/mol
InChI Key: UKWXHGKBMLXKCC-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(2-Bromo-6-fluorophenyl)piperazine can be achieved through several methods. One common approach involves the reaction of 2-bromo-6-fluoroaniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like potassium carbonate. The mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2-Bromo-6-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Bromo-6-fluorophenyl)piperazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity .

Comparison with Similar Compounds

1-(2-Bromo-6-fluorophenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Bromophenyl)piperazine: Similar in structure but lacks the fluorine atom, which may result in different reactivity and biological activity.

    1-(3-Chloro-4-fluorophenyl)piperazine: Contains a chlorine atom in addition to the fluorine, which can influence its chemical properties and interactions.

    1-(4-Fluorophenyl)piperazine: Lacks the bromine atom, which may affect its overall stability and reactivity.

The presence of both bromine and fluorine atoms in this compound makes it unique and potentially more versatile in various applications.

Properties

Molecular Formula

C10H12BrFN2

Molecular Weight

259.12 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)piperazine

InChI

InChI=1S/C10H12BrFN2/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7H2

InChI Key

UKWXHGKBMLXKCC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2Br)F

Origin of Product

United States

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